3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one
CAS No.:
Cat. No.: VC15303159
Molecular Formula: C23H18ClNO3
Molecular Weight: 391.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H18ClNO3 |
|---|---|
| Molecular Weight | 391.8 g/mol |
| IUPAC Name | 3-[2-(4-chlorophenyl)ethyl]-2,4-dihydroisochromeno[3,4-f][1,3]benzoxazin-6-one |
| Standard InChI | InChI=1S/C23H18ClNO3/c24-16-7-5-15(6-8-16)11-12-25-13-20-21(27-14-25)10-9-18-17-3-1-2-4-19(17)23(26)28-22(18)20/h1-10H,11-14H2 |
| Standard InChI Key | UQRVGWUOEYCASE-UHFFFAOYSA-N |
| Canonical SMILES | C1C2=C(C=CC3=C2OC(=O)C4=CC=CC=C34)OCN1CCC5=CC=C(C=C5)Cl |
Introduction
3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzochromeno[8,7-e]oxazin-6-one is a complex organic compound that belongs to the class of chromeno-oxazines. This compound is characterized by its intricate molecular structure, which includes a chromene ring fused with an oxazine ring, along with a phenyl group attached via an ethyl chain. The presence of a chlorine atom on the phenyl ring adds to its structural complexity and potential biological activity.
Synthesis and Preparation
The synthesis of 3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzochromeno[8,7-e]oxazin-6-one typically involves multi-step reactions. These may include condensation reactions between appropriate precursors, such as phenolic compounds and oxazine derivatives, followed by cyclization and functionalization steps to introduce the chlorophenyl group.
Synthesis Steps
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Starting Materials: The synthesis often begins with readily available phenolic compounds and oxazine precursors.
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Condensation Reaction: A condensation reaction is performed to form the initial chromeno-oxazine core.
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Cyclization: The core structure is then cyclized to form the desired ring system.
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Functionalization: The final step involves attaching the 4-chlorophenyl group via an ethyl linker.
Biological Activity
The biological activity of 3-[2-(4-chlorophenyl)ethyl]-3,4-dihydro-2H,6H-benzochromeno[8,7-e]oxazin-6-one is an area of interest due to its structural complexity and potential for interaction with biological targets.
Potential Applications
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Antimicrobial Activity: Chromeno-oxazines have been explored for their antimicrobial properties.
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Anticancer Activity: The compound's ability to interact with cellular targets could make it a candidate for anticancer research.
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Anti-inflammatory Activity: Some chromeno-oxazines have shown anti-inflammatory effects.
Research Findings
| Biological Activity | Description |
|---|---|
| Antimicrobial | Potential activity against certain bacterial strains |
| Anticancer | Preliminary studies suggest interaction with cancer cell lines |
| Anti-inflammatory | May exhibit anti-inflammatory effects through specific pathways |
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